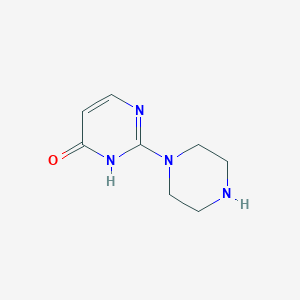

2-piperazin-1-yl-1H-pyrimidin-6-one

Overview

Description

2-piperazin-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperazin-1-yl-1H-pyrimidin-6-one typically involves the nucleophilic substitution reaction of a pyrimidine derivative with piperazine. One common method includes the reaction of 2-chloropyrimidine with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of continuous flow reactors to optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-piperazin-1-yl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in acetonitrile under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its synthesis typically involves nucleophilic substitution reactions, with one common method being the reaction of 2-chloropyrimidine with piperazine under basic conditions, often using potassium carbonate in acetonitrile. This method allows for high yields and purity, which are critical for further applications.

Table 1: Synthesis Methods of 2-Piperazin-1-yl-1H-pyrimidin-6-one

| Method | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | 2-chloropyrimidine, piperazine | Potassium carbonate, acetonitrile, reflux |

| Oxidation | Hydrogen peroxide | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

a. Enzyme Inhibition

One of the primary biological applications of this compound is its potential as an enzyme inhibitor. It has been investigated for its inhibitory effects on acetylcholinesterase, an enzyme crucial in the treatment of Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission .

b. Antiproliferative Activity

Research has shown that this compound exhibits antiproliferative activity against various human cancer cell lines. This property makes it a candidate for further development as an anticancer agent. Studies have indicated that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells .

c. Antimicrobial Potential

Recent studies have explored the synthesis of pyrimidine-piperazine hybrids, including this compound, as potential antimicrobial agents. These compounds have shown promising activity against a range of pathogens, suggesting their application in developing new antibiotics .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for creating various derivatives that can be used in crop protection and pest management strategies .

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Notable Activity |

|---|---|---|

| 2-(1-Piperazinyl)pyrimidine | Lacks ketone group | General enzyme inhibition |

| 3-(Piperazin-1-yl)-1,2-benzothiazole | Contains benzothiazole ring | Antitumor activity |

| Substituted-N-(6-(4-(pyrazine... | Contains pyrazine ring | Anti-tubercular agent |

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Case Study: Acetylcholinesterase Inhibition

A study demonstrated that derivatives of this compound effectively inhibited acetylcholinesterase activity in vitro, leading to significant increases in acetylcholine levels in neuronal cultures . This suggests potential therapeutic benefits for neurodegenerative diseases.

Case Study: Anticancer Activity

Another research project evaluated the antiproliferative effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses .

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

2-(1-Piperazinyl)pyrimidine: Similar structure but lacks the ketone group.

3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a pyrimidine ring.

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and is used as an anti-tubercular agent.

Uniqueness

2-piperazin-1-yl-1H-pyrimidin-6-one is unique due to its specific combination of a pyrimidine ring with a piperazine moiety, which imparts distinct biological activities and chemical reactivity. Its potential as an acetylcholinesterase inhibitor and antiproliferative agent makes it a valuable compound in medicinal chemistry.

Biological Activity

2-Piperazin-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that combines a pyrimidine ring with a piperazine moiety. This structural combination imparts unique biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for various biological activities, including its potential as an enzyme inhibitor, anticancer agent, and neuropharmacological agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- A pyrimidine ring , which is known for its role in biological systems.

- A piperazine ring , which enhances the compound's interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549). The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.12 |

| HepG2 | 4.89 |

| A549 | 6.34 |

These values indicate that this compound is a potent inhibitor of cancer cell proliferation, comparable to established chemotherapeutics such as Olaparib .

Neuropharmacological Activity

The compound has also been explored for its potential as an acetylcholinesterase inhibitor , which is relevant for treating neurodegenerative diseases like Alzheimer’s. By inhibiting this enzyme, the compound increases acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission.

| Enzyme Target | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 10.5 |

This inhibitory activity suggests that this compound may help alleviate symptoms associated with cognitive decline .

Antimicrobial Activity

In addition to its anticancer and neuropharmacological effects, the compound demonstrates antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These results indicate potential applications in treating infections caused by resistant bacterial strains.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing acetylcholine breakdown. Additionally, its role as a PARP inhibitor suggests it may induce apoptosis in cancer cells by disrupting DNA repair mechanisms.

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

- Anticancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.01). The study concluded that the compound induces apoptosis through caspase activation.

- Neuroprotection Study : In animal models of Alzheimer’s disease, administration of the compound improved cognitive function as measured by the Morris water maze test, suggesting neuroprotective effects through cholinergic enhancement.

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating chronic infections .

Properties

IUPAC Name |

2-piperazin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-7-1-2-10-8(11-7)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVBGXJBSYJQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290210 | |

| Record name | 2-(1-Piperazinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-84-1 | |

| Record name | 2-(1-Piperazinyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55745-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperazinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.